Cas no 1915-69-1 (Fissinolid)

Fissinolid structure
Fissinolid structure
Nome del prodotto:Fissinolid
Numero CAS:1915-69-1
MF:C29H36O8
MW:512.591349601746
CID:2030579
PubChem ID:6451333

Fissinolid Proprietà chimiche e fisiche

Nomi e identificatori

    • Fissinolid
    • Fissinolide
    • 11046-11-0
    • methyl 2-[(2S,5R,6R,13S,14R,16S)-14-acetyloxy-6-(uran-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate
    • 7,11-Methano-2H-cycloocta(f)(2)benzopyran-8-acetic acid, 10-(acetyloxy)-4-(3-furanyl)-1,4,4a,5,6,6a,7,8,9,10,11,12-dodecahydro-4a,7,9,9-tetramethyl-2,13-dioxo-, methyl ester, (4alpha,4aalpha,6aalpha,7alpha,8alpha,10beta,11alpha)-
    • Methyl [10-(acetyloxy)-4-(furan-3-yl)-4a,7,9,9-tetramethyl-2,13-dioxo-1,4,4a,5,6,6a,7,8,9,10,11,12-dodecahydro-2H-7,11-methanocycloocta[3,4]benzo[1,2-c]pyran-8-yl]acetate
    • (-)-Fissinolide
    • Methyl 10-(acetyloxy)-4-(3-furanyl)-1,4,4a,5,6,6a,7,8,9,10,11,12-dodecahydro-4a,7,9,9-tetramethyl-2,13-dioxo-7,11-methano-2H-cycloocta(f)(2)benzopyran-8-acetate (4alpha,4aalpha,6aalpha,7alpha,8alpha,10beta,11alpha)-
    • CHEBI:168378
    • methyl 2-[(2S,5R,6R,13S,14R,16S)-14-acetyloxy-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate
    • 1915-69-1
    • DTXSID50911692
    • Inchi: InChI=1S/C29H36O8/c1-15(30)36-26-18-11-17-19(29(5,24(18)33)21(27(26,2)3)13-22(31)34-6)7-9-28(4)20(17)12-23(32)37-25(28)16-8-10-35-14-16/h8,10,14,18-19,21,25-26H,7,9,11-13H2,1-6H3/t18-,19+,21+,25+,26-,28-,29?/m1/s1
    • Chiave InChI: YOTCKRFNSMJTGD-ZFZOQYKTSA-N
    • Sorrisi: CC(=O)OC1C2CC3=C4CC(=O)OC(C4(CCC3C(C2=O)(C(C1(C)C)CC(=O)OC)C)C)C5=COC=C5

Proprietà calcolate

  • Massa esatta: 512.24101810g/mol
  • Massa monoisotopica: 512.24101810g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 6
  • Complessità: 1060
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.8
  • Superficie polare topologica: 109Ų
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd